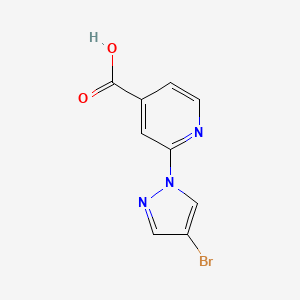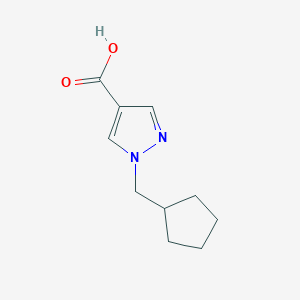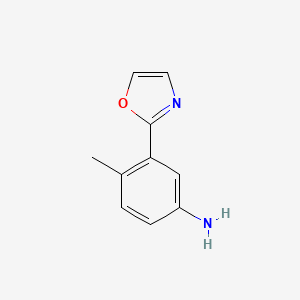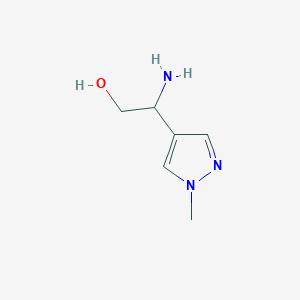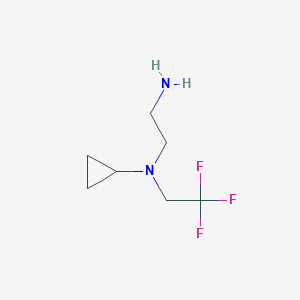![molecular formula C12H11N3O2 B1526543 3-{[(Pyrimidin-4-yl)amino]methyl}benzoic acid CAS No. 1291584-22-9](/img/structure/B1526543.png)
3-{[(Pyrimidin-4-yl)amino]methyl}benzoic acid
Vue d'ensemble
Description
“3-{[(Pyrimidin-4-yl)amino]methyl}benzoic acid” is a chemical compound used in the preparation of (pyridinyl)-N-[(triazolyl)phenyl]pyrimidinamine derivatives and (pyridinyl)-N-[(oxadiazolyl)phenyl]pyrimidinamine derivatives . It can be used in the detection of their activity as antileukemia agents (neoplastic stem cell leukemia) . It is also a Nilotinib (N465300) intermediate, which might be useful in the treatment of chronic myelogenous leukemia .
Synthesis Analysis
The synthesis of “3-{[(Pyrimidin-4-yl)amino]methyl}benzoic acid” involves several steps. One method involves the use of LiOH (0.24 g, 10 mmol, 8 eq.) dissolved in a 3:1 mixture of methanol and water (12 ml). This is added to a reaction mixture containing 4-methyl-3-[(benzoic acid methyl ester) (0.4 g, 1.25 mmol). The reaction mixture is stirred at room temperature for 8 hours .Molecular Structure Analysis
The molecular formula of “3-{[(Pyrimidin-4-yl)amino]methyl}benzoic acid” is C17H14N4O2 . It has an average mass of 306.319 Da and a monoisotopic mass of 306.111664 Da .Chemical Reactions Analysis
The chemical reactions involving “3-{[(Pyrimidin-4-yl)amino]methyl}benzoic acid” are complex and involve multiple steps. For instance, it is used in the preparation of (pyridinyl)-N-[(triazolyl)phenyl]pyrimidinamine derivatives and (pyridinyl)-N-[(oxadiazolyl)phenyl]pyrimidinamine derivatives .Physical And Chemical Properties Analysis
“3-{[(Pyrimidin-4-yl)amino]methyl}benzoic acid” is a solid at room temperature . The InChI Code is 1S/C12H11N3O2/c16-12(17)10-3-1-2-9(6-10)7-14-11-4-5-13-8-15-11/h1-6,8H,7H2,(H,16,17)(H,13,14,15) .Applications De Recherche Scientifique
- Summary : Pyrimidines are known to have anti-inflammatory effects. They inhibit the expression and activities of certain vital inflammatory mediators like prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
- Methods : The anti-inflammatory effects of pyrimidines are usually studied using in vitro and in vivo models of inflammation. These studies often involve the administration of the pyrimidine compound to the model system, followed by the measurement of inflammatory markers .
- Results : Numerous studies have shown that a large number of pyrimidines exhibit potent anti-inflammatory effects .
- Summary : Pyrimidine derivatives have been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, antimicrobial, antitumor, antiviral, antidepressant, antiplatelet, antihypertensive, and herbicidal effects .
- Methods : The methods of application vary depending on the specific biological activity being studied. For example, in antimicrobial studies, the pyrimidine compound might be tested against a range of bacterial or fungal strains .
- Results : The results of these studies have shown that pyrimidine derivatives can be effective in a variety of pharmacological applications .
Anti-inflammatory Applications
Pharmacological Applications
- Summary : Pyrimidine derivatives can be used in the synthesis of other chemical compounds. For example, they can be used in the synthesis of 4-arylquinolines and 4-arylpyrimidines .
- Methods : The methods of application vary depending on the specific synthesis being carried out. For example, an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K 2 S 2 O 8 provides 4-arylquinolines .
- Results : The results of these syntheses have shown that pyrimidine derivatives can be effective in the synthesis of a variety of chemical compounds .
- Summary : Pyrimidine derivatives can be used in the photocatalytic degradation of organic pollutants. For example, pyrrolo [3,2- b ]pyrrolyl-based conjugated microporous polymers, which can be synthesized from pyrimidine derivatives, have been used for high-performance photocatalytic degradation of organic pollutants .
- Methods : The methods of application involve the use of these polymers in the presence of light to degrade organic pollutants .
- Results : The results of these studies have shown that these polymers can effectively degrade organic pollutants .
Synthesis of Other Chemical Compounds
Photocatalytic Degradation of Organic Pollutants
- Summary : Pyrimidine derivatives can be used in the synthesis of other chemical compounds. For example, they can be used in the synthesis of 4-arylquinolines and 4-arylpyrimidines .
- Methods : The methods of application vary depending on the specific synthesis being carried out. For example, an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K 2 S 2 O 8 provides 4-arylquinolines .
- Results : The results of these syntheses have shown that pyrimidine derivatives can be effective in the synthesis of a variety of chemical compounds .
- Summary : Pyrimidine derivatives can be used in the development of materials for bioelectronic applications. For example, a novel hybrid material polypyrrole/poly (3-dodecylthiophene)/polyacrylamide (PPDA) with robust mechanical strength, electrical performance and biocompatibility is developed .
- Methods : The methods of application involve the integration of polypyrrole/poly (3-dodecylthiophene) (PPy/PDDT) with polyacrylamide (PAAm) forms a distinctive aerogel network within the hydrogel, resulting in the formation of the PPDA hybrid .
- Results : The PPDA hybrid exhibits remarkable electrochemical performance, with a specific capacitance of 149.6 F/g at 1 A/g current density and a capacitance retention of 82.3% after 1000 cycles at 5 A/g .
Organic Synthesis
Bioelectronic Applications
Propriétés
IUPAC Name |
3-[(pyrimidin-4-ylamino)methyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c16-12(17)10-3-1-2-9(6-10)7-14-11-4-5-13-8-15-11/h1-6,8H,7H2,(H,16,17)(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXVFPCCFROXGCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)CNC2=NC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[(Pyrimidin-4-yl)amino]methyl}benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



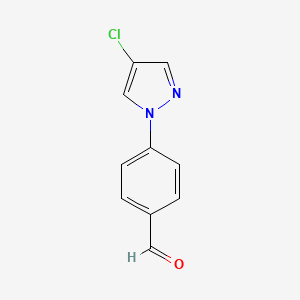
![[4-(4-Bromo-1H-pyrazol-1-YL)phenyl]methanol](/img/structure/B1526463.png)
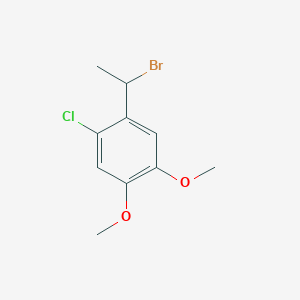
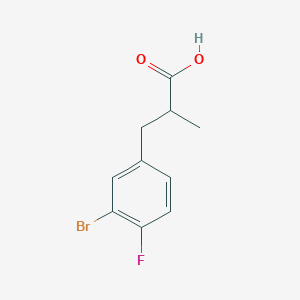
![1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B1526468.png)
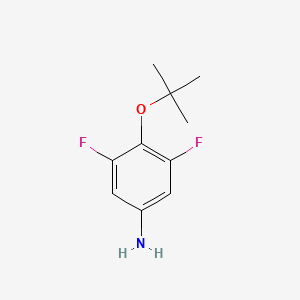
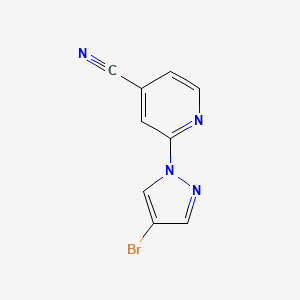
![2-amino-N-[2-(azepan-1-yl)ethyl]acetamide](/img/structure/B1526474.png)
